molecular formula C13H24N2O4 B2819319 Ethyl 4-((1-methoxy-2-methyl-1-oxopropan-2-yl)amino)piperidine-1-carboxylate CAS No. 879614-69-4

Ethyl 4-((1-methoxy-2-methyl-1-oxopropan-2-yl)amino)piperidine-1-carboxylate

Cat. No.: B2819319
CAS No.: 879614-69-4
M. Wt: 272.345
InChI Key: MZXNESSOEHBZKS-UHFFFAOYSA-N
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Description

Ethyl 4-((1-methoxy-2-methyl-1-oxopropan-2-yl)amino)piperidine-1-carboxylate is a chemical compound with the molecular formula C13H24N2O4 and a molecular weight of 272.34 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-((1-methoxy-2-methyl-1-oxopropan-2-yl)amino)piperidine-1-carboxylate typically involves the reaction of piperidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction conditions include maintaining a temperature of around 0°C to room temperature and using anhydrous solvents to avoid hydrolysis.

Industrial Production Methods: In an industrial setting, the compound can be produced using continuous flow chemistry, which allows for better control over reaction conditions and improved safety. The use of automated systems and real-time monitoring ensures consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-((1-methoxy-2-methyl-1-oxopropan-2-yl)amino)piperidine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction: Employing reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Utilizing nucleophiles such as alkyl halides or amines in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted piperidines or amides.

Scientific Research Applications

Ethyl 4-((1-methoxy-2-methyl-1-oxopropan-2-yl)amino)piperidine-1-carboxylate has several scientific research applications:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammation.

  • Industry: Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Ethyl 4-((1-methoxy-2-methyl-1-oxopropan-2-yl)amino)piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes.

Comparison with Similar Compounds

Ethyl 4-((1-methoxy-2-methyl-1-oxopropan-2-yl)amino)piperidine-1-carboxylate is unique in its structure and properties compared to similar compounds. Some similar compounds include:

  • Methyl 2-fluoro-4-((1-methoxy-2-methyl-1-oxopropan-2-yl)amino)benzoate: This compound has a similar core structure but differs in the presence of a fluorine atom.

  • Indole derivatives: These compounds share structural similarities and exhibit various biological activities.

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Properties

IUPAC Name

ethyl 4-[(1-methoxy-2-methyl-1-oxopropan-2-yl)amino]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4/c1-5-19-12(17)15-8-6-10(7-9-15)14-13(2,3)11(16)18-4/h10,14H,5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZXNESSOEHBZKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(C)(C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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